molecular formula C19H15ClF3N3O2S B11277351 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B11277351
M. Wt: 441.9 g/mol
InChI Key: IWWUVYIBNKGNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of an imidazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic substitution of a trifluoromethoxybenzene derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl group, in particular, contributes to its high stability and potential for diverse applications.

Properties

Molecular Formula

C19H15ClF3N3O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H15ClF3N3O2S/c1-26-16(12-2-4-13(20)5-3-12)10-24-18(26)29-11-17(27)25-14-6-8-15(9-7-14)28-19(21,22)23/h2-10H,11H2,1H3,(H,25,27)

InChI Key

IWWUVYIBNKGNRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.